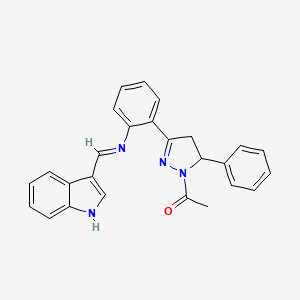
4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an indole group, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole typically involves multi-step organic reactions. One possible route could involve the condensation of an indole derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole would depend on its specific interactions with molecular targets. The indole group may interact with various biological receptors, while the pyrazole ring could participate in binding to enzymes or other proteins. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like tryptophan and serotonin.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant.
Uniqueness
The uniqueness of 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole lies in its combination of an indole group with a pyrazole ring, which may confer unique chemical and biological properties not found in other compounds.
Properties
CAS No. |
93415-44-2 |
|---|---|
Molecular Formula |
C26H22N4O |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[5-[2-(1H-indol-3-ylmethylideneamino)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C26H22N4O/c1-18(31)30-26(19-9-3-2-4-10-19)15-25(29-30)22-12-6-8-14-24(22)28-17-20-16-27-23-13-7-5-11-21(20)23/h2-14,16-17,26-27H,15H2,1H3 |
InChI Key |
RGYDXUMZQKKRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


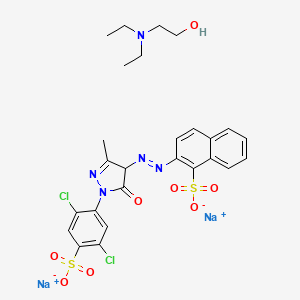
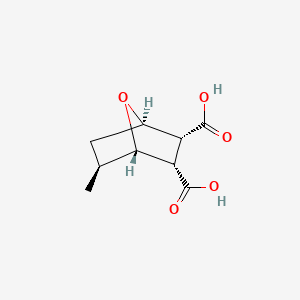

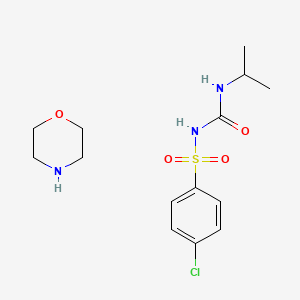

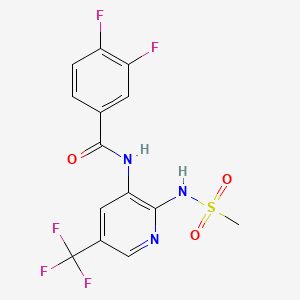
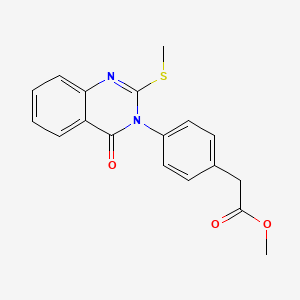
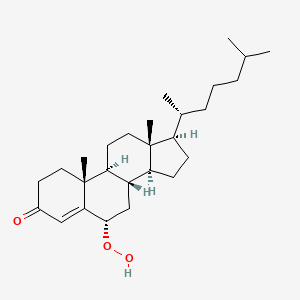
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
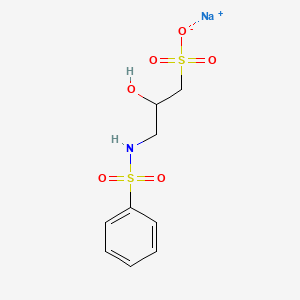
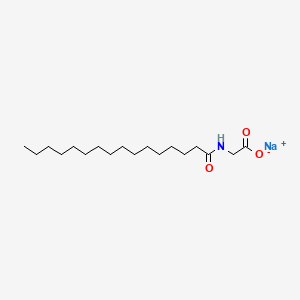

![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
